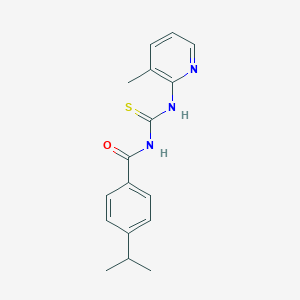![molecular formula C23H20N4O3S B251733 4-isopropoxy-N-{[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B251733.png)
4-isopropoxy-N-{[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropoxy-N-{[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide is a chemical compound with potential applications in scientific research. It is a benzamide derivative with a molecular formula of C25H21N3O3S and a molecular weight of 455.52 g/mol. In
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-{[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide involves the inhibition of protein tyrosine phosphatases. These enzymes play a crucial role in the regulation of various signaling pathways in cells. By inhibiting their activity, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-isopropoxy-N-{[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce tumor growth in mice and improve insulin sensitivity in diabetic rats.
Advantages and Limitations for Lab Experiments
The advantages of using 4-isopropoxy-N-{[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide in lab experiments include its potential anti-inflammatory and anti-cancer properties, as well as its ability to modulate cellular signaling pathways. However, the limitations include the lack of information on its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-isopropoxy-N-{[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide. These include:
1. Further studies on its mechanism of action, including its effects on specific signaling pathways and cellular processes.
2. Investigation of its potential toxicity and side effects in vivo.
3. Development of derivatives with improved efficacy and selectivity.
4. Evaluation of its potential as a therapeutic agent for various diseases, including cancer and inflammation.
5. Exploration of its potential as a tool for studying cellular signaling pathways and protein tyrosine phosphatases.
Synthesis Methods
The synthesis of 4-isopropoxy-N-{[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide involves the reaction of 2-pyridin-3-yl-1,3-benzoxazole-5-carbonyl chloride with 4-isopropoxyaniline in the presence of triethylamine. The resulting intermediate is then reacted with carbon disulfide to form the carbonothioyl group. The final product is obtained by reacting the intermediate with benzoyl chloride in the presence of triethylamine.
Scientific Research Applications
4-isopropoxy-N-{[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide has potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, which are involved in various cellular processes. This compound may also have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
properties
Molecular Formula |
C23H20N4O3S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-propan-2-yloxy-N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C23H20N4O3S/c1-14(2)29-18-8-5-15(6-9-18)21(28)27-23(31)25-17-7-10-20-19(12-17)26-22(30-20)16-4-3-11-24-13-16/h3-14H,1-2H3,(H2,25,27,28,31) |
InChI Key |
RBGDPORMPVVDID-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251650.png)

![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251653.png)

![4-Ethyl 2-methyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B251657.png)
![Ethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251658.png)
![Methyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B251659.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B251663.png)




![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)